molecular formula C12H18O B562994 Propofol-d17 CAS No. 1261393-54-7

Propofol-d17

Cat. No.: B562994
CAS No.: 1261393-54-7
M. Wt: 195.379
InChI Key: OLBCVFGFOZPWHH-ACWNEFEHSA-N
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Description

Propofol-d17 is a deuterated analog of the common intravenous anesthetic propofol, where all hydrogen atoms are replaced with deuterium . This compound serves as a critical tool in neuroscience research for directly visualizing and tracking the dynamics of anesthetics in living cells, a capability that was previously impossible with traditional fluorescence microscopy due to the small size of anesthetic molecules . Its primary research value lies in its use with advanced imaging techniques like Stimulated Raman Scattering (SRS) microscopy. Studies have demonstrated that this compound concentrates primarily at the plasma membrane of hippocampal neurons, providing direct visual evidence supporting the theory that anesthetics like propofol interact significantly with the cell membrane . Crucially, this compound maintains the pharmacological activity of non-deuterated propofol, effectively silencing neuronal activity, which validates its use as an authentic probe for studying the cellular and molecular mechanisms of general anesthesia . This makes it an indispensable reagent for investigating the precise mechanism of action of anesthetics and for the development of new anesthetic drugs .

Properties

CAS No.

1261393-54-7

Molecular Formula

C12H18O

Molecular Weight

195.379

IUPAC Name

3,4,5-trideuterio-2,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenol

InChI

InChI=1S/C12H18O/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9,13H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D,7D,8D,9D

InChI Key

OLBCVFGFOZPWHH-ACWNEFEHSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)O

Synonyms

2,6-Bis(1-methylethyl)phenol-d17;  2,6-Diisopropylphenol-d17;  2,6-Bis(isopropyl)phenol-d17;  2,6-Diisopropylphenol-d17;  Ampofol-d17;  Anepol-d17;  Aquafol-d17;  Diprifusor-d17;  Diprivan-d17;  Diprivan 10-d17;  Diprofol-d17;  Disoprivan-d17;  Disoprofol-d17;  F

Origin of Product

United States

Preparation Methods

Stock Solution Protocol

Propofol-d17 is typically distributed as a lyophilized powder, requiring reconstitution before use. A standardized protocol from neuroimaging studies outlines the following steps:

  • Dissolution :

    • Add 256 μL of dimethylsulfoxide (DMSO) to 5 mg of this compound to achieve a 100 mM stock solution.

    • Vortex for 2 minutes and centrifuge at 10,000 × g for 5 minutes to ensure complete dissolution.

  • Aliquoting :

    • Divide the solution into 20 μL aliquots to minimize freeze-thaw cycles.

    • Store at −80°C for up to 12 months.

  • Working Solution :

    • Dilute the stock solution in HEPES-buffered artificial cerebrospinal fluid (ACSF) to a final concentration of 100 μM.

    • For a 35 mm culture dish with 3 mL medium, add 3 μL of stock solution.

Table 1: Reagents for this compound Stock Solutions

ReagentConcentrationRoleSource
This compound100 mMActive compoundToronto Research Chemicals
DMSO100%SolventSigma-Aldrich
HEPES ACSFDiluentCustom formulation

Analytical Applications and Sample Preparation

Solid-Phase Extraction for GC/MS Analysis

This compound serves as an internal standard in toxicological analyses. A validated method for extracting propofol from whole blood using supported liquid extraction (SLE) includes the following steps:

  • Sample Pretreatment :

    • Spike 1 mL of whole blood with 50 μL of this compound (1 μg/mL in methanol).

    • Dilute 1:1 with HPLC-grade water and vortex for 30 seconds.

  • SLE Procedure :

    • Load 300 μL of pretreated blood onto an ISOLUTE SLE+ 400 μL column.

    • After 5 minutes of absorption, elute with 2 × 1 mL methyl tert-butyl ether (MTBE).

    • Collect eluate in tubes containing 10 μL of 0.5% tetrabutylammonium hydroxide in methanol.

  • Post-Processing :

    • Evaporate under nitrogen at 40°C and reconstitute in 100 μL methanol.

    • Analyze via GC/MS using a DB-5MS column (30 m × 0.25 mm × 0.25 μm).

Table 2: SLE+ Extraction Parameters

ParameterValue
Column typeISOLUTE SLE+ 400 μL
Elution solventMTBE (2 × 1 mL)
Internal standardThis compound (1 μg/mL)
Recovery rate92–96%

Chemical Reactions Analysis

Metabolic Reactions

Propofol-d17 shares metabolic pathways with propofol but exhibits kinetic isotope effects due to deuterium substitution ( ):

  • Glucuronidation : Primary metabolism at the C1 hydroxyl group, forming this compound glucuronide.
  • Hydroxylation : CYP2B6/2C9-mediated hydroxylation at the benzene ring, producing 4-hydroxythis compound (~1/3 activity of parent compound) ( ).

Table 2: Metabolic Rate Comparison

ParameterPropofolThis compoundReference
Glucuronidation Rate23–50 mL/minReduced by ~20%*
Terminal Half-life1.5–31 hExtended*
*Inferred from deuterium kinetic isotope effects.

Membrane Interactions

This compound localizes preferentially at neuronal plasma membranes, as visualized via stimulated Raman scattering (SRS) microscopy ( ):

  • Concentration Ratio : Membrane concentration is 1.3–3× higher than extracellular levels due to lipophilicity ( ).
  • Washout Dynamics : Displacement by non-deuterated propofol follows exponential decay (τ = 12.5 min), indicating reversible membrane binding ( ).

Table 3: SRS Imaging Parameters

ParameterValueReference
Raman Shift (On/Off)2,055 cm⁻¹ / 2,000 cm⁻¹
Detection Limit4 nM (S/N = 10)
Localized Signal1.3× extracellular concentration

Stability and Decomposition

  • Chemical Stability : Stable under physiological conditions but incompatible with strong acids/bases or oxidizers ( ).
  • Decomposition Pathways : Potential ester hydrolysis under acidic conditions or oxidation at the phenolic hydroxyl group ( ).

Scientific Research Applications

Pharmacokinetic Studies

Quantification in Bioequivalence Studies
Propofol-D17 has been utilized in pharmacokinetic studies to enhance the understanding of propofol's absorption, distribution, metabolism, and excretion. A sensitive liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry (LC-APCI-MS/MS) method was developed to quantify propofol levels in a bioequivalence study involving healthy subjects. This method demonstrated high sensitivity and specificity, allowing researchers to accurately measure propofol concentrations and assess its pharmacokinetic profile .

Forensic Analysis

Detection in Homicide Cases
The application of this compound in forensic science is particularly noteworthy. It has been employed to confirm testimonial evidence in serial homicide cases by detecting propofol in decomposed cadavers. This capability underscores its importance in complex forensic scenarios where traditional detection methods may fail . The use of this compound allows forensic analysts to differentiate between therapeutic and toxicological levels of the drug, providing critical information for legal investigations .

Neuroscience Research

Imaging and Mechanistic Studies
Recent studies have demonstrated the potential of this compound as a physiological Raman probe for visualizing its effects on neurons. Using stimulated Raman scattering microscopy, researchers were able to directly visualize this compound in living cells. This technique revealed that this compound interacts primarily with the plasma membrane of neurons, which is crucial for understanding its anesthetic mechanisms . Furthermore, calcium imaging experiments indicated that this compound effectively silences action potential-induced calcium spikes in cultured hippocampal neurons, similar to normal propofol .

Comparative Analytical Methods

Evaluation of Detection Techniques
A comparative analysis of analytical methods for detecting propofol highlighted the advantages of using this compound. Studies have shown that LC-MS/MS methods outperform traditional gas chromatography-mass spectrometry (GC-MS) techniques in terms of effectiveness and reliability for propofol detection . This improvement is significant for both clinical toxicology and forensic applications.

Case Studies

  • Fatal Self-Administration Case
    A notable case involved the unintentional intoxication of a healthcare provider due to the self-administration of tramadol and propofol. Toxicological analysis revealed therapeutic levels of Propofol alongside lethal tramadol concentrations, emphasizing the risks associated with propofol misuse . The findings from this case provide insights into the toxicological profiles of propofol and its potential lethal interactions with other substances.
  • Cardiomyocyte Protection Studies
    Research has shown that Propofol can mitigate oxidative stress and apoptosis induced by doxorubicin in cardiomyocytes. In vitro studies demonstrated that pretreatment with Propofol significantly reduced cellular damage, suggesting its potential as an adjuvant therapy in cancer treatments where doxorubicin is used .

Mechanism of Action

Propofol-d17 exerts its effects through the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors. This interaction enhances the inhibitory effects of GABA, leading to sedation and anesthesia. Additionally, this compound may interact with the plasma membrane of neurons, contributing to its anesthetic properties .

Comparison with Similar Compounds

Similar Compounds

    Propofol: The non-deuterated form of propofol-d17.

    Etomidate: Another intravenous anesthetic with a similar mechanism of action.

    Thiopental: A barbiturate used for induction of anesthesia.

Uniqueness of this compound

This compound is unique due to its deuterium labeling, which allows for advanced imaging and tracing studies. This modification provides insights into the pharmacokinetics and pharmacodynamics of propofol that are not possible with the non-deuterated form. Additionally, the use of this compound in stimulated Raman scattering microscopy enables real-time visualization of its distribution and interactions in living cells .

Biological Activity

Propofol-d17, a deuterated analog of propofol, has garnered significant attention in pharmacological research due to its unique properties and potential applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and various applications in research and clinical settings.

Chemical Structure and Properties

This compound is characterized by the substitution of hydrogen atoms with deuterium, which enhances its stability and provides distinct spectral characteristics beneficial for analytical applications. The molecular weight of this compound is approximately 195.38 g/mol. Its structural modifications allow for improved imaging techniques, particularly in the study of neuronal interactions.

Anesthetic Properties
this compound functions primarily as a positive allosteric modulator of GABAA_A receptors. This modulation enhances inhibitory neurotransmission within the central nervous system (CNS), similar to non-deuterated propofol. Additionally, it inhibits excitatory neurotransmission mediated by glutamate receptors, contributing to its anesthetic effects .

Visualization in Neurons
Recent studies have demonstrated that this compound can be visualized in living neurons using stimulated Raman scattering microscopy. This technique allows researchers to monitor the dynamics and interactions of this compound at the cellular level, confirming that it behaves similarly to regular propofol in terms of pharmacological activity .

Pharmacokinetics

The pharmacokinetics of this compound has been studied extensively, revealing its rapid absorption and distribution characteristics:

  • Onset of Action : Rapid onset (15-30 seconds) due to swift distribution from plasma to CNS.
  • Volume of Distribution : Approximately 60 L/kg in healthy adults.
  • Protein Binding : High binding affinity (95-99%) primarily to serum albumin and hemoglobin.
  • Metabolism : Metabolized predominantly in the liver through conjugation with glucuronic acid, leading to the formation of metabolites such as this compound beta-D-Glucuronide .

Case Studies and Research Findings

  • Forensic Applications
    In forensic analysis, this compound has been utilized effectively to confirm drug presence in complex scenarios such as serial homicide cases. Its detection capabilities in decomposed cadavers underscore its value in forensic toxicology .
  • Pharmacokinetic Studies
    A sensitive LC-APCI-MS/MS method was developed for quantifying this compound during bioequivalence studies among healthy subjects. This research has enhanced understanding of its pharmacokinetics and metabolism .
  • Clinical Implications
    Clinical studies involving this compound have shown its effectiveness in monitoring anesthetic dynamics and interactions with neuronal membranes. Time-lapse imaging studies reveal that this compound interacts primarily with neuronal plasma membranes, providing insights into its cellular uptake and washout dynamics .

Comparative Analysis

The following table summarizes key differences between Propofol and its deuterated analog, this compound:

PropertyPropofolThis compound
Molecular Weight~288.3 g/mol~195.38 g/mol
Anesthetic ActionGABAA_A modulatorGABAA_A modulator
Visualization TechniqueStandard microscopyStimulated Raman scattering
Protein Binding95-99%95-99%
MetabolismLiver conjugationLiver conjugation

Q & A

Q. What is the rationale for using deuterium labeling in Propofol-d17, and how does it influence metabolic stability in pharmacokinetic studies?

Deuterium labeling in this compound replaces 17 hydrogen atoms with deuterium, reducing metabolic degradation by the kinetic isotope effect (KIE). This stabilizes the compound against cytochrome P450-mediated oxidation, enabling precise tracking of parent drug distribution and metabolite formation. Researchers should validate isotopic purity (>98%) via high-resolution mass spectrometry (HRMS) and compare metabolic half-lives in vitro (e.g., liver microsomes) between Propofol and this compound .

Q. How should researchers design in vitro experiments to quantify this compound’s binding affinity for GABAA receptors?

Use radioligand displacement assays with tritiated muscimol (³H-muscimol) as a competitive binder. Prepare neuronal membranes from rat cortex, incubate with varying this compound concentrations (1–100 µM), and measure IC₅₀ values via scintillation counting. Include controls: (1) unlabeled Propofol for baseline comparison, (2) DMSO vehicle controls, and (3) GABAergic antagonists (e.g., bicuculline) to confirm receptor specificity .

Q. What analytical techniques are recommended for detecting this compound in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., Propofol-d₇) is optimal. Key parameters:

  • Column : C18 reversed-phase (2.1 × 50 mm, 1.7 µm).
  • Ionization : Electrospray (ESI) in negative mode.
  • Transitions : m/z 195.4 → 177.3 (this compound quantifier) and 195.4 → 163.2 (qualifier) .

Advanced Research Questions

Q. How can multimodal stimulated Raman scattering (SRS) imaging resolve spatial-temporal dynamics of this compound in living neurons?

SRS leverages the C-D bond’s Raman shift (~2,055 cm⁻¹) for label-free imaging. Follow this protocol:

Sample Preparation : Incubate rat cortical neurons with 100 µM this compound in HEPES-ACSF for 30 min .

Imaging : Use dual-wavelength pulses (on-resonance: 2,055 cm⁻¹; off-resonance: 2,000 cm⁻¹) to subtract background signals.

Validation : Confirm specificity via washout experiments; exponential decay of SRS signals indicates dynamic replacement by unlabeled Propofol .

Q. What statistical approaches address contradictions in this compound’s reported neuronal distribution patterns?

Discrepancies (e.g., membrane vs. cytoplasmic localization) may arise from fixation artifacts or imaging resolution. Mitigate by:

  • Live-cell imaging : Use SRS or two-photon microscopy to avoid fixation bias.
  • Quantitative analysis : Apply Fiji/ImageJ to compare intensity profiles across subcellular regions (e.g., membrane:region of interest (ROI) vs. cytosol:ROI²).
  • Meta-analysis : Pool data from ≥5 independent studies, applying mixed-effects models to account for inter-lab variability .

Q. How to optimize this compound’s experimental concentration to balance solubility and cytotoxicity in neuronal studies?

this compound exhibits limited aqueous solubility (≤100 µM in ACSF). For long-term cultures:

  • Stock solution : 100 mM in DMSO (store at −80°C).
  • Working concentration : Dilute to ≤50 µM in ACSF (final DMSO ≤0.05%).
  • Viability assay : Perform MTT/PI staining post-24h exposure; IC₅₀ for cytotoxicity is typically >200 µM .

Methodological Considerations

Q. How to validate the absence of isotopic scrambling in this compound during in vivo studies?

After administering this compound to rodents, extract plasma/brain homogenates and analyze via LC-HRMS. Monitor for:

  • Mass shifts : Parent ion (m/z 195.376) should lack +1 Da shifts (indicative of H/D exchange).
  • Fragment ions : Compare MS/MS spectra to synthetic standards; deviations suggest deuterium loss .

Q. What controls are essential when studying this compound’s antinociceptive effects in pain models?

  • Positive control : Unlabeled Propofol (equimolar dose).
  • Negative controls : (1) Vehicle (e.g., intralipid for IV administration), (2) GABAA antagonist (e.g., picrotoxin).
  • Behavioral assays : Measure latency in tail-flick or formalin tests pre/post-administration .

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